
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide: is a synthetic organic compound characterized by the presence of hydroxy, methyl, and dioctyl groups attached to a butanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanediamide, methylamine, and octylamine.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Octylation: The dioctyl groups are attached through an alkylation reaction, using octyl bromide or octyl chloride as alkylating agents.
Industrial Production Methods: In an industrial setting, the production of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide may involve:
Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation, methylation, and octylation reactions sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted butanediamides.
科学的研究の応用
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by inhibiting or activating key enzymes, leading to altered cellular processes.
類似化合物との比較
N-Hydroxy-N-methylbutanediamide: Lacks the dioctyl groups, resulting in different chemical properties and applications.
N-Methyl-N-octylbutanediamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
N-Hydroxy-N-octylbutanediamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide is unique due to the presence of both hydroxy and dioctyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
175665-44-8 |
|---|---|
分子式 |
C21H42N2O3 |
分子量 |
370.6 g/mol |
IUPAC名 |
N-hydroxy-N-methyl-N',N'-dioctylbutanediamide |
InChI |
InChI=1S/C21H42N2O3/c1-4-6-8-10-12-14-18-23(19-15-13-11-9-7-5-2)21(25)17-16-20(24)22(3)26/h26H,4-19H2,1-3H3 |
InChIキー |
NCFYKJVTIMZTDA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)N(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


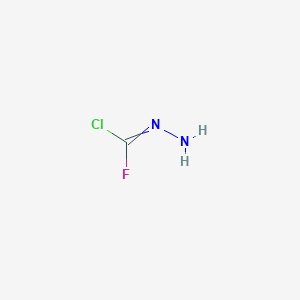
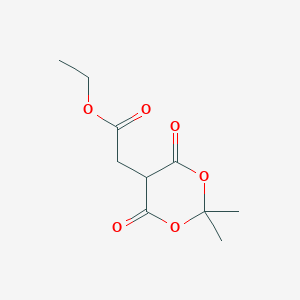
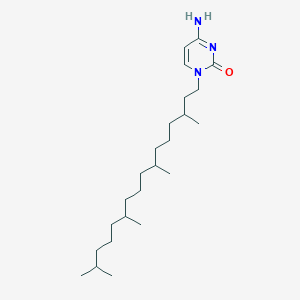
![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
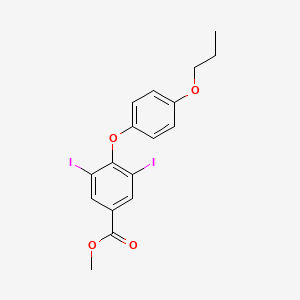
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)

![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

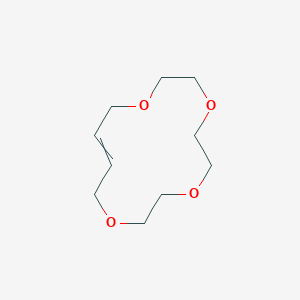
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

